5-Methylnicotinamide
Overview
Description
5-Methylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. It is a metabolite produced in the liver during the metabolism of nicotinamide. This compound has garnered interest due to its various biological activities, including anti-inflammatory and vasoprotective properties .
Mechanism of Action
Target of Action
5-Methylnicotinamide, also known as N-methylnicotinamide, is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . The primary target of this compound is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .
Mode of Action
It is known that nnmt catalyzes the methylation of nicotinamide (nam) to form 1-methylnicotinamide (mnam), using s-adenosyl methionine (sam) as a methyl donor . This process consumes methyl groups and generates S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of most SAM-dependent methyltransferases .
Biochemical Pathways
This compound plays a role in the NAD salvage pathway . In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then converted to NAD by nicotinamide mononucleotide adenylyltransferase (NMNAT). The NAD molecule can be used in various energy metabolism pathways, including glycolysis, β-oxidation, and oxidative phosphorylation .
Pharmacokinetics
It is known that this compound is excreted in the urine . The absorption, distribution, metabolism, and elimination (ADME) properties of this compound need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been suggested that NNMT, the enzyme that produces this compound, affects epigenetics and the development of more potent and selective inhibitors . Overexpression of NNMT has been described in various solid cancer tissues and even body fluids, including serum, urine, and saliva . Furthermore, accumulating evidence has shown that NNMT knockdown significantly decreases tumorigenesis and chemoresistance capacity .
Action Environment
It is known that various factors, including diet, lifestyle, and exposure to toxins, can influence the levels of nad and its metabolites in the body
Biochemical Analysis
Biochemical Properties
5-Methylnicotinamide plays a significant role in biochemical reactions, particularly in the metabolism of nicotinamide. It is produced by the enzyme nicotinamide N-methyltransferase, which transfers a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of this compound and S-adenosyl homocysteine . This compound interacts with various biomolecules, including enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to increase nitric oxide bioavailability in endothelial cells, which can enhance vascular function . Additionally, it has been shown to regulate cancer-associated fibroblast differentiation and cancer progression by serving as a methyl sink, producing cellular epigenetic and transcriptional changes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to enzymes and proteins, influencing their activity and function. For instance, this compound inhibits platelet-dependent thrombosis by interacting with cyclooxygenase-2 and increasing prostacyclin levels . Additionally, it has been shown to regulate gene expression by serving as a methyl sink, which can lead to epigenetic changes and alterations in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These effects have been observed in both in vitro and in vivo studies, indicating the potential for long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhancing vascular function and reducing inflammation . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of nicotinamide and the regulation of lipid metabolism. It is produced by the enzyme nicotinamide N-methyltransferase, which transfers a methyl group from S-adenosyl methionine to nicotinamide . This compound can also influence metabolic flux and metabolite levels by serving as a methyl sink, which can affect various biochemical processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . For example, this compound has been shown to be transported by the solute carrier family transporters, which play a crucial role in its distribution within the body .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals, which can affect its function and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylnicotinamide can be synthesized through the methylation of nicotinamide using nicotinamide N-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of nicotinamide N-methyltransferase in a controlled environment to ensure high yield and purity. The reaction conditions typically include maintaining an optimal temperature and pH to facilitate the enzymatic activity .
Chemical Reactions Analysis
Types of Reactions: 5-Methylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have distinct biological activities .
Scientific Research Applications
5-Methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nicotinamide derivatives.
Biology: It plays a role in cellular metabolism and has been studied for its effects on cell proliferation and differentiation.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and vasoprotective properties.
Industry: It is used in the formulation of cosmetic products due to its skin-beneficial properties.
Comparison with Similar Compounds
1-Methylnicotinamide: Another derivative of nicotinamide with similar biological activities but different metabolic pathways.
Nicotinamide: The parent compound, which is a form of vitamin B3 and has a broader range of biological activities.
Uniqueness: 5-Methylnicotinamide is unique due to its specific enzymatic production and its distinct biological activities, particularly its potent anti-inflammatory and vasoprotective properties .
Properties
IUPAC Name |
5-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUXBGEPLKSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220254 | |
Record name | 5-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70-57-5 | |
Record name | 5-Methylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLNICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54US8ZUG7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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